Limonin
Overview
Description
Limonin is a natural tetracyclic triterpenoid compound that is found in various plants, including Euodia rutaecarpa, Phellodendron chinense Schneid, and Coptis chinensis Franch . It is a bitter, white, crystalline substance and is also known as limonoate D-ring-lactone and limonoic acid di-delta-lactone .
Synthesis Analysis
The synthesis of Limonin involves the efficient construction of the limonoid androstane framework with C13α configuration by a tandem radical cyclization and subsequent Robinson annulation . The position and group of the substituents of limonin are key in affecting pharmacological activity and bioavailability .Molecular Structure Analysis
Limonin belongs to the class of compounds known as furanolactones . Its molecular formula is C26H30O8 and its molecular weight is 470.25 .Physical And Chemical Properties Analysis
Limonin is a bitter, white, crystalline substance . It is a secondary metabolite with high biological activity in plants .Scientific Research Applications
1. Limonin in Food Science and Technology
Limonin, a compound found in citrus fruits, has seen considerable advancements in its understanding and application in food science and technology. This progress includes developments in methodology for its extraction and purification, and the exploration of its potential as a food additive due to its various biological activities (Joslyn, 1960).
2. Antioxidant and Anti-inflammatory Properties
Limonin has demonstrated significant antioxidant and anti-inflammatory properties. Studies have explored its effectiveness in various models, including in vitro cell studies and in vivo animal models. These properties make limonin a promising candidate for various health-related applications (Fan et al., 2019).
3. Osteoblastogenesis and Bone Health
Research has shown that limonin enhances osteoblastogenesis and may prevent bone loss. This has been demonstrated in animal models such as ovariectomized rats, suggesting its potential as a functional food ingredient for osteoporosis and other bone-related diseases (Lee et al., 2016).
4. Metabolic Profile and Biotransformation
The metabolic profile of limonin has been studied in various models, revealing that reduction and hydrolysis are major pathways in its metabolism. These studies are crucial for understanding limonin's biological activity and potential therapeutic applications (Liu et al., 2018).
5. Detection and Quantification in Citrus Products
The development of sensors for the detection of limonin is significant in the citrus industry. These sensors are used to identify the presence of citrus greening disease, a condition that can greatly affect fruit quality. Limonin serves as an indicator for this disease, making its detection crucial for early management (Saraf et al., 2019).
6. Limonin in Pharmacology
Limonin's wide spectrum of pharmacological effects, including its potential as an anti-cancer, anti-inflammatory, and liver-protective agent, has garnered attention. However, its hepatotoxicity, renal toxicity, and potential for genetic damage are also areas of concern that need further investigation. These factors are essential for understanding limonin's therapeutic potential and safety profile (Fan et al., 2019).
7. Anti-Inflammatory Effect in Chronic Diseases
Limonin has been studied for its anti-inflammatory effects in chronic diseases like rheumatoid arthritis. It shows promise in reducing inflammation and improving symptoms in animal models, indicating potential applications in human chronic inflammatory conditions (Silva et al., 2018).
8. Hepatoprotective Effects
Research has shown limonin's protective effects against liver injury, including its role in reducing oxidative stress and inflammation in hepatic cells. This suggests its potential in managing liver diseases and conditions involving hepatic injury (Mahmoud et al., 2014).
9. Potential Anti-Cancer Properties
The anti-cancer properties of limonin have been a focus of several studies. It has been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a compound of interest in cancer research and potential treatment strategies (Zhou, 2012).
10. Role in Cardiac Health
Recent studies indicate that limonin might play a role in improving cardiac health, particularly in conditions like cardiac hypertrophy. Its mechanism involves the regulation of various cellular pathways, suggesting its potential as a therapeutic agent in cardiac conditions (Liu et al., 2022).
Safety And Hazards
Future Directions
Future research directions include the mechanism of antioxidant activity of limonin, how the concentration of limonin affects pharmacological effects and toxicity, finding ways to reduce the toxicity of limonin, and structural modification of limonin . These are key methods necessary to enhance pharmacological activity and bioavailability .
properties
IUPAC Name |
(1R,2R,7S,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSLGBFQAGHBE-MSGMIQHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045985 | |
Record name | Limonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Limonin | |
CAS RN |
1180-71-8 | |
Record name | Limonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1180-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Limonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Limonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Limonin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIMONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0F260866S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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